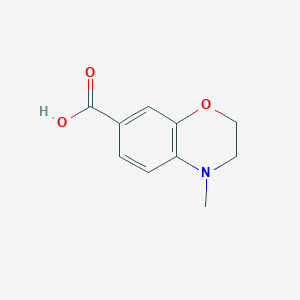

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Vue d'ensemble

Description

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound belongs to the benzoxazine family, which is known for its diverse applications in various fields such as materials science, pharmaceuticals, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid typically involves the reaction of aromatic primary amines with formaldehyde and 4-hydroxy acetophenone under reflux conditions . The reaction is carried out in methanol, and the mixture is refluxed for a specified period. After the reaction is complete, the product is isolated by distillation and crystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

Anticancer Activity : Research has indicated that benzoxazine derivatives exhibit anticancer properties. The structure of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid allows for modifications that enhance its bioactivity against various cancer cell lines. Studies have shown that such compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .

Antimicrobial Properties : There is growing interest in the antimicrobial potential of benzoxazine derivatives. Preliminary studies suggest that this compound may possess activity against certain bacterial strains. This makes it a candidate for further development as an antimicrobial agent .

Applications in Materials Science

Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of thermosetting polymers. Its unique structure contributes to the thermal stability and mechanical properties of the resulting materials. Research has demonstrated that incorporating this compound into polymer matrices can enhance their performance characteristics .

Coatings and Adhesives : The compound's ability to form cross-linked networks makes it suitable for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations .

Applications in Biochemistry

Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding its role in biochemical processes and its potential therapeutic applications .

Case Study 1: Anticancer Activity

A study conducted on various benzoxazine derivatives demonstrated that modifications to the structure of 4-methyl-3,4-dihydro-2H-benzoxazine-7-carboxylic acid resulted in enhanced cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Polymer Development

In a research project focused on developing new thermosetting polymers, researchers incorporated 4-methyl-3,4-dihydro-2H-benzoxazine-7-carboxylic acid into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional epoxy systems.

Mécanisme D'action

The mechanism of action of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, potentially disrupting normal cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and enzyme inhibition .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-Dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid

- 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

- 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxaldehyde

Uniqueness

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.

Activité Biologique

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS No. 532391-89-2) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound based on recent research findings.

Molecular Formula : C10H11NO3

Molecular Weight : 193.20 g/mol

InChI Key : XWYHWMDBIRZPFG-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds within the benzoxazine family exhibit significant antioxidant properties. A study demonstrated that derivatives of benzoxazines could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Effects

A case study highlighted the antimicrobial properties of benzoxazine derivatives, showing efficacy against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory disorders .

Research Findings and Case Studies

The mechanisms underlying the biological activities of this compound are multifaceted:

- Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Membrane Disruption : Its lipophilic nature facilitates interaction with microbial membranes, leading to cell lysis.

- Cytokine Modulation : By affecting signaling pathways in immune cells, it can downregulate inflammatory responses.

Propriétés

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-4-5-14-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYHWMDBIRZPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383615 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532391-89-2 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure study involving 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and the probable sugar kinase protein from Rhizobium etli CFN 42?

A1: The research investigates the interaction of this compound with a probable sugar kinase protein found in Rhizobium etli CFN 42. [] This type of study is crucial for understanding:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.